molecular formula C12H23ClN2O2 B575405 Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate CAS No. 165530-45-0

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate

Cat. No.: B575405
CAS No.: 165530-45-0
M. Wt: 262.778
InChI Key: YRYNLXXXMXAVKV-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYNLXXXMXAVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696537
Record name tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165530-45-0
Record name 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165530-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4.94 g tert-Butyl-1-piperazine-carboxylate and 12.66 g 1-Bromo-3-chloropropane in 15 ml DMF (dry) was added 4.08 g K2CO3 and the reaction heated to 50° C. for one minute and stirred at room temperature for additional 3 h. The reaction mixture is pored into 200 ml of water and extracted with DCM. The combined organic phases were washed with water and dried over MgSO4 and evaporated in vacuo. The product was purified by flash column chromatography (n-heptane/ethylacetate 1:1, RF=0.3) Yield 3.9 g.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
12.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the role of Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate in the synthesis of Fluphenazine Hydrochloride?

A1: this compound serves as a crucial intermediate in the synthesis of Fluphenazine Hydrochloride. The compound is synthesized through a nucleophilic substitution reaction between readily available starting materials, tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane []. This intermediate then undergoes further reactions, including N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine, deprotection, and N-alkylation with chloroethanol, ultimately yielding Fluphenazine Hydrochloride.

Q2: Were there any challenges encountered during the synthesis using this compound?

A2: Yes, during the synthesis utilizing this compound, an unidentified impurity was detected []. This impurity was subsequently isolated and characterized using spectral analysis. The identification and characterization of this impurity highlight the importance of rigorous quality control in synthetic chemistry, especially in the context of pharmaceutical development.

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